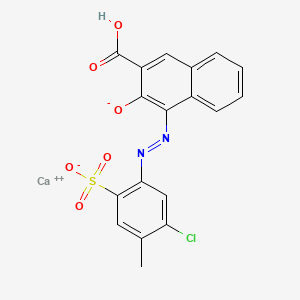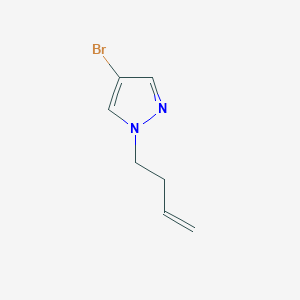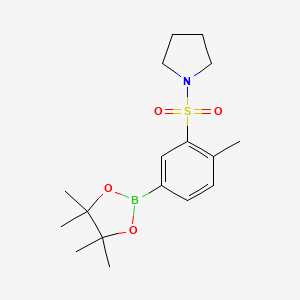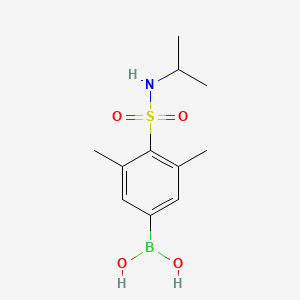
4-chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
Anticancer Applications
Research on pyridazine derivatives, such as the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrates significant interest in this class of compounds for cancer treatment. These compounds have shown effects on the proliferation and the mitotic index of cultured cells and on the survival of mice bearing leukemia, indicating their potential as anticancer agents (Temple et al., 1983).
Heterocyclic Chemistry and Medicinal Chemistry
The synthesis and structural analysis of heterocyclic compounds, like pyridazine analogs, are of significant interest due to their pharmaceutical relevance. For instance, the detailed synthesis and characterization of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, including Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, underscore the compound's potential in drug design and development (Sallam et al., 2021).
Iron Chelation Therapy
Pyridazine-based compounds have also been explored for their iron chelating properties, aiming to design ligands with high iron(III) affinity but low iron(II) affinity. This research is crucial for developing therapeutic agents for conditions like thalassemia or other iron overload diseases (Ma et al., 2014).
Nucleophilic Substitution Reactions
The study of nucleophilic substitution reactions in pyridazine compounds, such as those involving 2-aryl-5-hydroxypyridazin-3(2H)-ones, provides valuable insights into the reactivity and potential modifications of pyridazine derivatives for various scientific applications (Schober et al., 1990).
Biological Activity and Drug Development
The exploration of novel indolylpyridazinone derivatives and their reactions signifies ongoing research into the biological activities and potential therapeutic applications of pyridazine derivatives. This includes the synthesis of compounds with expected antibacterial activity, highlighting the versatility of pyridazine-based compounds in drug discovery and development (Abubshait, 2007).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas for further research, such as potential applications of the compound or unanswered questions about its properties or behavior.
Please consult a professional chemist or a reliable source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.
properties
IUPAC Name |
5-chloro-4-(3-hydroxypiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-7(4-11-12-9(8)15)13-3-1-2-6(14)5-13/h4,6,14H,1-3,5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEKAPNMCROBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=O)NN=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531961.png)


![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1531965.png)
![3-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1531966.png)






![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)

